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molecular formula C10H11IO3 B3184756 3-Iodo-4-propoxybenzoic acid CAS No. 1131588-12-9

3-Iodo-4-propoxybenzoic acid

Cat. No. B3184756
M. Wt: 306.10
InChI Key: KQOAAPWZYXXRLW-UHFFFAOYSA-N
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Patent
US09181182B2

Procedure details

A mixture of the product of Example 44 Step C (0.22 g; 0.72 mmol), NaCN (0.04 g; 0.8 mmol) and CuCN (0.07 g; 0.8 mmol) in anhydrous DMF (2 ml) was stirred at ˜110° C. for 2 h under N2. This was evaporated to dryness in vacuo and the residue was suspended in H2O (10 ml) and pH was adjusted to ˜10 with 1 M NaOH. The insoluble material was removed by filtration and the filtrate was acidified to pH˜3 with diluted HCl and the product was taken up by CH2Cl2 (2×20 ml). The organic phase was dried over anhydrous MgSO4, filtered and the filtrate evaporated to dryness under reduced pressure to give the title compound (0.1 g; 67%) as brownish solid. 1H-NMR (CDCl3) 1.06-1.14 (m, 3H); 1.85-1.97 (m, 2H); 4.1-4.18 (m, 2H); 7.02 (d, 1H, J=9 Hz); 8.24 (dd, 1H, J=3, 9 Hz); 8.31 (d, 1H, J=3 Hz).
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
0.04 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11]CCC)[C:5]([OH:7])=[O:6].[C-]#N.[Na+].[C:18]([Cu])#[N:19]>CN(C=O)C>[C:18]([C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6])#[N:19] |f:1.2|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1OCCC
Name
Quantity
0.04 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
CuCN
Quantity
0.07 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at ˜110° C. for 2 h under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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